molecular formula C21H25NO8S2 B15280948 (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate

(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate

Cat. No.: B15280948
M. Wt: 483.6 g/mol
InChI Key: IHIOVLHYVWOKRK-UGZXUNMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate is a complex organic compound with significant potential in various scientific fields This compound features a tetrahydropyran ring with multiple hydroxyl groups and a phenyl group attached to an ethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate typically involves multiple steps. One common approach is to start with a protected sugar derivative, which undergoes selective deprotection and functionalization to introduce the desired groups. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar derivative are protected using suitable protecting groups such as benzyl or silyl groups.

    Formation of the Tetrahydropyran Ring: The protected sugar undergoes cyclization to form the tetrahydropyran ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Ethanimidothioate Moiety: The ethanimidothioate moiety is introduced through a series of reactions involving thioamide formation and subsequent functionalization.

    Introduction of the Tosyloxy Group: The tosyloxy group is introduced using tosyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imidothioate moiety can be reduced to form amines.

    Substitution: The tosyloxy group can be substituted with nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure and reactivity make it a candidate for designing novel therapeutic agents targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The tosyloxy group enhances its reactivity, allowing it to act as an electrophile in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (E)-2-phenyl-N-(tosyloxy)ethanimidothioate lies in its combination of functional groups, which provide a versatile platform for chemical modifications. The presence of the tosyloxy group enhances its reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H25NO8S2

Molecular Weight

483.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-(4-methylphenyl)sulfonyloxy-2-phenylethanimidothioate

InChI

InChI=1S/C21H25NO8S2/c1-13-7-9-15(10-8-13)32(27,28)30-22-17(11-14-5-3-2-4-6-14)31-21-20(26)19(25)18(24)16(12-23)29-21/h2-10,16,18-21,23-26H,11-12H2,1H3/b22-17+/t16-,18+,19+,20-,21+/m1/s1

InChI Key

IHIOVLHYVWOKRK-UGZXUNMRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\CC2=CC=CC=C2)/S[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(CC2=CC=CC=C2)SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.